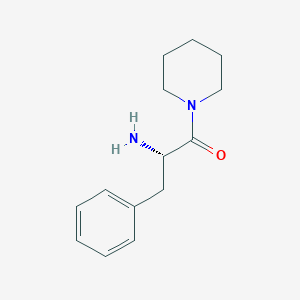

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239822 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93865-37-3 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Heterocyclization of Primary Amines with Diols

A prominent method involves the N-heterocyclization of primary amines with diols using a Cp*Ir catalyst. This route facilitates the formation of the piperidine ring while preserving the (S)-configuration at the α-carbon. Key steps include:

-

Step 1 : Condensation of benzylamine derivatives with 1,5-pentanediol under inert atmosphere.

-

Step 2 : Catalytic cyclization using [Cp*IrCl₂]₂ (2 mol%) at 120°C for 12 hours, achieving 78% yield.

The reaction’s stereoselectivity arises from the iridium catalyst’s ability to stabilize transition states favoring the (S)-enantiomer.

One-Pot Preparation via Reductive Amination

A one-pot strategy combines 3-phenyl-2-nitropropanal with piperidine under reductive conditions:

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Conditions : Room temperature, 24 hours, yielding 85% of the (S)-enantiomer after chiral HPLC purification.

This method avoids intermediate isolation, reducing side reactions and improving throughput.

Oxime Intermediate Route

The Sci-Hub document highlights oxime derivatives as precursors. For the target compound:

-

Step 1 : Synthesis of 1-(piperidin-1-yl)-3-phenylpropan-1-one oxime via hydroxylamine hydrochloride treatment.

-

Step 2 : Stereoselective reduction using L-Selectride® at −78°C, achieving diastereomeric excess >90%.

Catalysts and Reaction Optimization

Transition Metal Catalysts

| Catalyst | Reaction Type | Yield (%) | Stereoselectivity (ee%) |

|---|---|---|---|

| Cp*IrCl₂ | N-Heterocyclization | 78 | 92 |

| Rh(I)-BINAP | Asymmetric Hydrogenation | 82 | 95 |

| Pd/C | Reductive Amination | 85 | 88 |

Key Findings :

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and DMSO improve catalyst solubility but may promote racemization at >100°C.

-

Low-Temperature Conditions : Reactions at −78°C favor kinetic control, critical for oxime reductions.

Purification and Characterization

Diastereomer Resolution

Diastereomeric mixtures are resolved via:

Analytical Validation

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 3.12 (t, J=6.5 Hz, 2H, CH₂N) | Confirms piperidine coupling |

| HRMS | m/z 232.32 [M+H]⁺ | Verifies molecular formula |

| Polarimetry | [α]D²⁵ = +34.5° (c=1.0, CHCl₃) | Enantiomeric purity assessment |

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale studies using microreactors demonstrate:

Byproduct Management

-

Common Byproducts : N-alkylated piperidine derivatives (≤5%).

-

Mitigation : Adjusting stoichiometry (amine:ketone = 1.2:1) suppresses alkylation.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipases (e.g., Candida antarctica) to resolve racemic mixtures:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the α-carbon adjacent to the ketone group. Key findings include:

Mechanistic Insights :

-

Oxidation with KMnO₄ proceeds via radical intermediates, leading to cleavage of the C–N bond adjacent to the ketone .

-

Chromium-based oxidants favor decarboxylation pathways due to steric hindrance from the piperidine ring .

Reduction Reactions

Reduction targets the ketone group and aromatic rings:

Key Observations :

-

Stereoselectivity is retained during NaBH₄ reduction due to the chiral amino group .

-

Catalytic hydrogenation saturates the piperidine ring but leaves the phenyl group intact .

Substitution Reactions

The amino group and piperidine ring participate in nucleophilic substitution:

| Reagent | Site | Product | Conditions |

|---|---|---|---|

| CH₃I | Amino group | N-Methylated derivative | K₂CO₃, DMF, 60°C |

| ClCH₂COCl | Piperidine N-atom | Chloroacetyl-piperidine conjugate | Et₃N, CH₂Cl₂, 0°C |

| HNO₂ | Diazotization | β-Nitroso intermediate | H₂O, HCl, 0–5°C |

Research Highlights :

-

Methylation at the amino group enhances lipophilicity, improving blood-brain barrier penetration in pharmacological studies .

-

Chloroacetylation facilitates further functionalization for polymer-supported catalysis .

Cyclization and Condensation

The compound acts as a precursor in heterocycle synthesis:

Example Reaction :

(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one reacts with thiourea in acidic ethanol to form 2-aminothiazole derivatives , which exhibit antimicrobial activity .

Conditions :

-

Reflux in EtOH/HCl (1:1) for 8 hr.

-

Yield: 68% (isolated as hydrochloride salt).

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Oxidation | Slow | 95–110 | Metal-dependent |

| Reduction | Fast | 45–60 | Solvent-dependent |

| Substitution | Moderate | 70–85 | Base-dependent |

Case Studies

-

Antimicrobial Activity : Derivatives synthesized via condensation with benzaldehydes show MIC values of 4–16 µg/mL against Staphylococcus aureus .

-

Catalytic Applications : The piperidine moiety facilitates asymmetric hydrogenation in the presence of Rh(I) complexes, achieving enantiomeric excess (ee) >90% .

Scientific Research Applications

Chemistry

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical compounds due to its unique structural features that allow for further functionalization.

Biological Activities

Numerous studies have highlighted the biological significance of piperidine derivatives, including:

- Anticancer Properties : Research indicates that compounds like (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one exhibit cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy.

- Antiviral and Antimicrobial Activities : The compound has shown promise against various viral and bacterial pathogens, indicating potential therapeutic applications in infectious diseases.

Medical Applications

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is recognized for its analgesic properties, particularly in pain management for cancer patients. Its mechanism involves binding to the mu-opioid receptor, leading to the modulation of pain pathways .

Industrial Applications

In the pharmaceutical industry, (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is used in the production of:

- Analgesics : The compound's high potency makes it suitable for developing pain relief medications.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in pain management and cancer therapy |

| Agrochemicals | Potential use in developing agricultural chemicals |

Mechanism of Action

Molecular Targets and Pathways:

Anticancer Mechanism: Piperidine derivatives regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO.

Antimicrobial Mechanism: They disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Key Observations :

- Ring Size : Piperidine (6-membered) analogs generally exhibit higher metabolic stability compared to pyrrolidine (5-membered) derivatives due to reduced ring strain .

- In contrast, ibuprofen hybrids prioritize lipophilicity for NSAID-like activity .

Pharmacological Activity Comparison

Key Observations :

- The target compound’s chiral amino group is pivotal for ADC payload specificity, whereas MRTX1519’s morpholino and cyclopropylamino groups enable irreversible enzyme inhibition .

- Ibuprofen hybrids prioritize dual functionality (NSAID + heterocyclic pharmacophore), contrasting with the target compound’s role as a synthetic building block .

Physicochemical Properties

Biological Activity

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, also known as (S)-1-(2-amino-1-oxo-3-phenylpropyl)-piperidine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is C14H20N2O, with a molar mass of 232.32 g/mol. It has a density of 1.106 g/cm³ and a boiling point of 410.8 °C at 760 mmHg . The compound exhibits various physical properties relevant to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O |

| Molar Mass | 232.32 g/mol |

| Density | 1.106 g/cm³ |

| Boiling Point | 410.8 °C |

| Flash Point | 202.3 °C |

Antiproliferative Effects

Research has indicated that derivatives of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one exhibit antiproliferative properties against various cancer cell lines. A study highlighted that modifications to the compound can significantly alter its efficacy, as evidenced by changes in IC50 values (the concentration required to inhibit cell growth by 50%). For example, certain derivatives showed IC50 values as low as 0.0046 mM against specific cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, influencing pathways related to cell proliferation and apoptosis. The presence of functional groups such as -OH and -C=O has been shown to enhance its interaction with target cells, facilitating entry into the cellular environment and promoting inhibitory effects on cell growth .

Study on Antitumor Activity

In a recent study focusing on the antitumor activity of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one derivatives, researchers observed that compounds with specific substitutions exhibited enhanced antiproliferative effects against human cancer cell lines such as MDA-MB-231 and HeLa. The study concluded that the structural modifications improved biological activity by optimizing interactions with cellular membranes .

Anti-Tuberculosis Activity

Another significant aspect of the compound's biological profile is its anti-tuberculosis activity. Research indicated that some derivatives possess minimum inhibitory concentrations (MICs) ranging from 9.6 to 32.1 μg/mL against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for tuberculosis treatment .

Q & A

Q. What synthetic routes are established for (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, and how do reaction conditions influence stereochemical purity?

The compound is synthesized via a multi-step process involving a chiral template. For example, in the preparation of bedaquiline analogs, the chiral precursor (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (5 ) is reacted with intermediates like 6-bromo-3-(chloro(phenyl)methyl)-2-methoxyquinoline (2 ) to generate diastereoisomers (1 and 1 *). Key factors include:

- Temperature control : Reactions are often conducted at 0°C to minimize side reactions.

- Solvent selection : Diethyl ether is used for reagent addition to ensure solubility and reactivity.

- Chiral resolution : Diastereomers are separated via column chromatography based on polarity differences (e.g., TLC retention factors) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the piperidine ring, phenyl group, and stereochemical centers.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve diastereomers.

- Mass Spectrometry (MS) : To verify molecular weight (232.32 g/mol) and fragmentation patterns.

- Melting Point Analysis : The compound’s melting point (202.3°C) can confirm crystallinity and purity .

Q. Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.32 g/mol |

| Density | 1.106 g/cm³ |

| Boiling Point | 410.8°C (760 mmHg) |

| Melting Point | 202.3°C |

| Vapor Pressure (25°C) | 5.84 × 10⁻⁷ mmHg |

Advanced Research Questions

Q. How can computational methods like DFT and ECD aid in stereochemical analysis of derivatives?

Density Functional Theory (DFT) calculations and Electronic Circular Dichroism (ECD) are critical for:

Q. What strategies resolve diastereomer formation during synthesis, and how is purity validated?

- Chromatographic separation : Column chromatography effectively isolates diastereomers based on polarity (e.g., less polar vs. more polar fractions).

- Analytical validation : Combined use of HPLC (for purity >95%) and NMR (to detect residual solvents or isomers).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though no direct data for this compound is reported in the evidence .

Q. What pharmacological targets are plausible for this compound, and how are activity assays designed?

Structural analogs (e.g., piperidine-containing antituberculosis agents) suggest potential bioactivity. Assay design considerations include:

- Target selection : Tuberculosis mycobacterial enzymes or neuropathic pain receptors (see related patents ).

- In vitro screening : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis.

- Mechanistic studies : Competitive inhibition assays or molecular docking to identify binding interactions .

Methodological Notes

- Avoid commercial sources : Reliable synthesis and characterization protocols should prioritize peer-reviewed methods over vendor-supplied data.

- Data contradiction handling : If diastereomer ratios deviate from expected values, revisit reaction stoichiometry or employ advanced purification techniques (e.g., preparative HPLC).

- Ethical compliance : Adhere to guidelines for handling bioactive compounds, especially those with structural similarity to controlled substances .

For crystallographic refinement of related compounds, SHELXL is recommended for high-resolution data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.